molecular formula C23H18N4O4 B10872688 2-[(2-methylphenoxy)methyl]-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one

2-[(2-methylphenoxy)methyl]-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one

Cat. No.: B10872688
M. Wt: 414.4 g/mol
InChI Key: BICVTMMKLQUWNP-ZVHZXABRSA-N
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Description

2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with additional functional groups that may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Functional Groups: The functional groups, such as the 2-methylphenoxy and 3-nitrophenylmethylene groups, can be introduced through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: N-bromosuccinimide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with higher oxidation states, while reduction can produce amine derivatives .

Scientific Research Applications

2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 2-methylphenoxy and 3-nitrophenylmethylene groups in 2-[(2-METHYLPHENOXY)METHYL]-3-{[(3-NITROPHENYL)METHYLENE]AMINO}-4(3H)-QUINAZOLINONE makes it unique compared to other quinazolinone derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

2-[(2-methylphenoxy)methyl]-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C23H18N4O4/c1-16-7-2-5-12-21(16)31-15-22-25-20-11-4-3-10-19(20)23(28)26(22)24-14-17-8-6-9-18(13-17)27(29)30/h2-14H,15H2,1H3/b24-14+

InChI Key

BICVTMMKLQUWNP-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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